molecular formula C13H8F3N3 B7569651 2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine

2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine

Cat. No. B7569651
M. Wt: 263.22 g/mol
InChI Key: HMMQLDSHWNXODX-UHFFFAOYSA-N
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Description

2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine, commonly known as TRIM24, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. This compound belongs to the imidazopyridine class of compounds and has been shown to exhibit potent anticancer activity in preclinical studies.

Scientific Research Applications

TRIM24 has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent anticancer activity in preclinical studies, particularly against breast cancer and acute myeloid leukemia. TRIM24 has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. In addition to its anticancer properties, TRIM24 has also been investigated for its potential applications in the treatment of other diseases, including inflammation and autoimmune disorders.

Mechanism of Action

The mechanism of action of TRIM24 is not fully understood, but it is believed to involve the inhibition of the estrogen receptor signaling pathway. TRIM24 has been shown to bind to the estrogen receptor and prevent its activation, leading to the inhibition of cancer cell growth. TRIM24 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TRIM24 has been shown to exhibit potent anticancer activity in preclinical studies, particularly against breast cancer and acute myeloid leukemia. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. TRIM24 has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, TRIM24 has also been investigated for its potential applications in the treatment of other diseases, including inflammation and autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of TRIM24 is its potent anticancer activity, which makes it a promising candidate for cancer treatment. TRIM24 has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation and progression. However, there are also some limitations associated with the use of TRIM24 in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in cancer treatment. Another limitation is the potential for toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for the study of TRIM24. One area of research is the optimization of its use in cancer treatment, particularly in combination with other anticancer agents. Another area of research is the identification of biomarkers that can be used to predict the response to TRIM24 treatment. Additionally, the development of new synthetic methods for TRIM24 could lead to the discovery of new analogs with improved anticancer activity. Finally, the investigation of the potential applications of TRIM24 in the treatment of other diseases, including inflammation and autoimmune disorders, is an area of research that warrants further exploration.
Conclusion:
In conclusion, TRIM24 is a promising compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. The synthesis of TRIM24 involves several steps, including the preparation of 4-(trifluoromethyl)phenylhydrazine, which is then reacted with 2-chloropyridine to yield TRIM24. TRIM24 has been extensively studied for its potential applications in cancer treatment, and has been shown to exhibit potent anticancer activity in preclinical studies. Its mechanism of action involves the inhibition of the estrogen receptor signaling pathway, and it has been shown to induce apoptosis in cancer cells. However, there are also some limitations associated with the use of TRIM24 in lab experiments, including the lack of understanding of its mechanism of action and the potential for toxicity. There are several future directions for the study of TRIM24, including the optimization of its use in cancer treatment, the identification of biomarkers, the development of new synthetic methods, and the investigation of its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of TRIM24 involves several steps, including the preparation of 4-(trifluoromethyl)phenylhydrazine, which is then reacted with 2-chloropyridine to yield TRIM24. The synthesis of TRIM24 has been described in detail in several research papers, and the compound has been synthesized using various methods, including microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions.

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3/c14-13(15,16)9-3-1-8(2-4-9)12-18-10-5-6-17-7-11(10)19-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMQLDSHWNXODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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